molecular formula C11H8N4O3 B14938453 N,N-bis(cyanomethyl)-4-nitrobenzamide

N,N-bis(cyanomethyl)-4-nitrobenzamide

Cat. No.: B14938453
M. Wt: 244.21 g/mol
InChI Key: ZWZKUNREHKUYKW-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-nitrobenzamide is an organic compound characterized by the presence of two cyanomethyl groups and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyanomethylating agents. One common method is the reaction of 4-nitrobenzoyl chloride with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The reduction of the nitro group yields N,N-bis(cyanomethyl)-4-aminobenzamide.

    Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-nitrobenzamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, through the nitro and cyanomethyl groups. These interactions can lead to the modulation of biochemical pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-4-nitrobenzamide is unique due to the combination of the nitrobenzamide moiety with the cyanomethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-nitrobenzamide

InChI

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,7-8H2

InChI Key

ZWZKUNREHKUYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-]

Origin of Product

United States

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